3-Chloro-4-fluoro-5-(propan-2-yloxy)phenol
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Overview
Description
3-Chloro-4-fluoro-5-(propan-2-yloxy)phenol: is an organic compound characterized by the presence of chloro, fluoro, and propan-2-yloxy substituents on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-5-(propan-2-yloxy)phenol typically involves the following steps:
Halogenation: Introduction of chloro and fluoro groups onto the phenol ring.
Etherification: Introduction of the propan-2-yloxy group through an etherification reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and etherification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The phenol group can participate in oxidation and reduction reactions.
Esterification and Etherification: The hydroxyl group can be involved in esterification and etherification reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Formation of various substituted phenols.
Oxidation Products: Formation of quinones or other oxidized derivatives.
Reduction Products: Formation of reduced phenol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-5-(propan-2-yloxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 3-Chloro-4-fluoro-5-(propan-2-yloxy)phenol
- 3-Fluoro-5-(propan-2-yloxy)phenol
- 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol
Comparison:
- Chemical Structure: The presence of different halogen substituents can significantly impact the compound’s reactivity and properties.
- Reactivity: Variations in halogen substituents can lead to differences in reactivity towards nucleophiles and electrophiles.
- Applications: Each compound may have unique applications based on its specific chemical properties.
Properties
IUPAC Name |
3-chloro-4-fluoro-5-propan-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-5(2)13-8-4-6(12)3-7(10)9(8)11/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAPCNSKRUUZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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